molecular formula C12H12N2O2 B3020286 1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole CAS No. 2411271-72-0

1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole

Cat. No.: B3020286
CAS No.: 2411271-72-0
M. Wt: 216.24
InChI Key: IVCRUVWTQSIKAD-UHFFFAOYSA-N
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Description

1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole is a chemical compound with the molecular formula C12H12N2O2 It is characterized by the presence of an oxirane (epoxide) ring attached to a phenyl group, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with hydrazine derivatives. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can target the pyrazole ring or the phenyl group, potentially leading to hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, where nucleophiles can attack and open the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or modification of proteins. The pyrazole ring may also interact with various receptors or enzymes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone: This compound shares the oxirane and phenyl groups but has an ethanone moiety instead of a pyrazole ring.

    2-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide: Similar in structure, this compound has an acetamide group instead of a pyrazole ring.

Uniqueness

1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole is unique due to the combination of the oxirane ring and the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-[3-(oxiran-2-ylmethoxy)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-10(14-6-2-5-13-14)7-11(4-1)15-8-12-9-16-12/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCRUVWTQSIKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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